molecular formula C17H23ClN2O6S B3972305 1-(4-Chlorophenyl)sulfonyl-4-pyrrolidin-1-ylpiperidine;oxalic acid

1-(4-Chlorophenyl)sulfonyl-4-pyrrolidin-1-ylpiperidine;oxalic acid

Cat. No.: B3972305
M. Wt: 418.9 g/mol
InChI Key: ZUPGGMLZEBARLO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)sulfonyl-4-pyrrolidin-1-ylpiperidine;oxalic acid is a complex organic compound that features a combination of a chlorophenyl group, a sulfonyl group, a pyrrolidine ring, and a piperidine ring

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-pyrrolidin-1-ylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2S.C2H2O4/c16-13-3-5-15(6-4-13)21(19,20)18-11-7-14(8-12-18)17-9-1-2-10-17;3-1(4)2(5)6/h3-6,14H,1-2,7-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPGGMLZEBARLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)sulfonyl-4-pyrrolidin-1-ylpiperidine typically involves multiple steps, starting with the preparation of the core piperidine and pyrrolidine rings. The chlorophenyl group is introduced through a sulfonylation reaction, where a chlorophenyl sulfonyl chloride reacts with the piperidine derivative under basic conditions. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization would be common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)sulfonyl-4-pyrrolidin-1-ylpiperidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized further to form sulfone derivatives.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)sulfonyl-4-pyrrolidin-1-ylpiperidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-4-pyrrolidin-1-ylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrrolidine and piperidine rings provide structural stability and specificity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)sulfonylpyrrolidine: Lacks the piperidine ring, making it less complex.

    4-Pyrrolidin-1-ylpiperidine: Does not have the chlorophenyl sulfonyl group, affecting its reactivity and applications.

    1-(4-Chlorophenyl)piperidine: Missing the sulfonyl and pyrrolidine groups, altering its chemical properties.

Uniqueness

1-(4-Chlorophenyl)sulfonyl-4-pyrrolidin-1-ylpiperidine is unique due to the combination of its functional groups and rings, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)sulfonyl-4-pyrrolidin-1-ylpiperidine;oxalic acid
Reactant of Route 2
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1-(4-Chlorophenyl)sulfonyl-4-pyrrolidin-1-ylpiperidine;oxalic acid

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